molecular formula C20H17N3O7 B2576674 (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 312592-00-0

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2576674
CAS No.: 312592-00-0
M. Wt: 411.37
InChI Key: YWDDNDQPRKGCBD-GDNBJRDFSA-N
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Description

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C20H17N3O7 and its molecular weight is 411.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds with similar structures to the specified chemical, have been detailed. These studies focus on the use of spectroscopic techniques like NMR, FT-IR, UV–Vis, and X-ray diffraction for characterization. Quantum chemical insights such as geometric parameters, nonlinear optical properties, and molecular stability are investigated through computational methods (Khalid et al., 2020).

Potential Applications

  • Research into the crystal structures of related compounds has revealed insights into molecular interactions and supramolecular structures, which are crucial for understanding material properties and designing functional materials (Sonoda et al., 2007).
  • Studies on hydrazones and their nonlinear optical properties indicate potential applications in optical device technologies, such as optical limiters and switches. The synthesized compounds exhibit significant optical power limiting behavior, suggesting their utility in developing optical materials (Naseema et al., 2010).
  • The molecular properties of certain thiazolidin-4-one derivatives have been evaluated, providing insights into their spectroscopic characteristics and theoretical calculations. These studies are vital for the development of compounds with specific electronic and photophysical properties (Rahmani et al., 2019).

Chemical Reactivity and Structural Analysis

  • The chemical reactivity of various positions in compounds similar to the one specified has been investigated, leading to the synthesis of new dihydropyrimidine derivatives. These studies are essential for understanding the reactivity patterns and developing new synthetic routes for heterocyclic compounds (Namazi et al., 2001).

Properties

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c1-3-30-14-7-5-13(6-8-14)22-19(25)15(18(24)21-20(22)26)10-12-4-9-17(29-2)16(11-12)23(27)28/h4-11H,3H2,1-2H3,(H,21,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDDNDQPRKGCBD-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.